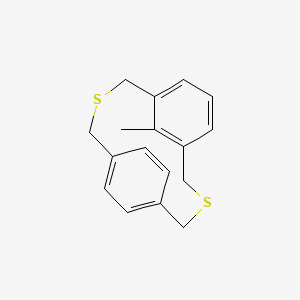
5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromobenzaldehyde with 4-ethoxybenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
作用機序
The mechanism of action of 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In cancer research, it may act by inhibiting enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells.
類似化合物との比較
Similar Compounds
5-Phenyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the bromine atom.
5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure with a chlorine atom instead of bromine.
5-(2-Methylphenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming stronger intermolecular interactions. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such modifications can enhance biological activity.
特性
分子式 |
C17H15BrN4OS |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
3-(2-bromophenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-23-13-9-7-12(8-10-13)11-19-22-16(20-21-17(22)24)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChIキー |
RNWRHEMUFDZIDU-YBFXNURJSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br |
正規SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-(4-butoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11972317.png)
![methyl 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B11972319.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972330.png)

![(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11972344.png)
![(2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11972351.png)

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B11972364.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11972372.png)

![7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11972405.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972410.png)
![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11972411.png)
